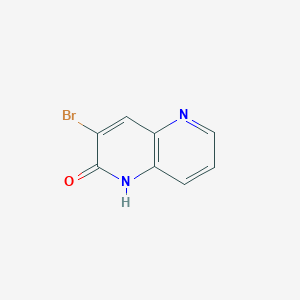

3-Bromo-1,5-naphthyridin-2(1H)-one

Descripción general

Descripción

3-Bromo-1,5-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Bromo-1,5-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and the implications of its structure on its functionality.

Chemical Structure and Properties

This compound has the molecular formula C₈H₅BrN₂O and a molecular weight of approximately 225.04 g/mol. The compound features a naphthyridine core with a bromine substituent at the 3-position and a carbonyl group at the 2-position. The presence of bromine enhances its reactivity, making it an important intermediate in various chemical reactions.

Antiproliferative Activity

Research indicates that compounds derived from naphthyridine structures, including this compound, exhibit significant antiproliferative properties. For example, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including HeLa and HL-60 cells. The mechanisms often involve interference with cellular signaling pathways and the modulation of kinase activity .

Antibacterial and Antiparasitic Effects

The compound has been investigated for its antibacterial and antiparasitic activities. Similar naphthyridine derivatives have demonstrated efficacy against Plasmodium falciparum and Plasmodium vivax, indicating potential applications in treating malaria . Additionally, structural analogs have shown activity against Gram-positive bacteria, suggesting that this compound may possess similar properties .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes. For instance, studies focusing on CAMKK2 inhibition have revealed that certain derivatives can effectively disrupt enzyme function at low concentrations (IC50 values) when tested in vitro . This highlights the compound's potential as a lead candidate for developing therapeutic agents targeting specific enzymatic pathways.

Synthesis and Reactivity

The synthesis of this compound typically involves bromination of 1,5-naphthyridine. Various synthetic strategies have been employed to achieve this compound efficiently:

The unique structural features of this compound allow it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.

Study on Anticancer Properties

A study conducted on derivatives of naphthyridine demonstrated that compounds similar to this compound exhibited potent anticancer activity against multiple cell lines. The results indicated that these compounds could induce apoptosis through the activation of specific signaling pathways related to cell survival and proliferation .

Enzyme Inhibition Research

In another research effort focused on CAMKK2 inhibitors, several naphthyridine derivatives were synthesized and evaluated for their inhibitory effects. The findings showed that these compounds could significantly inhibit CAMKK2 activity with promising IC50 values, suggesting their potential as therapeutic agents for conditions related to dysregulated calcium signaling .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

3-Bromo-1,5-naphthyridin-2(1H)-one and its derivatives exhibit notable antimicrobial properties. Research has shown that 1,5-naphthyridine derivatives can act against various pathogens, including bacteria and protozoa. For instance, compounds derived from 1,5-naphthyridine have been reported to inhibit Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria .

Anticancer Properties

Several studies have highlighted the cytotoxic effects of naphthyridine derivatives against cancer cell lines. For example, benzo[ b][1,5]naphthyridine derivatives have demonstrated significant cytotoxicity against human HL-60 and HeLa cells, indicating potential in cancer therapy . The mechanism often involves the inhibition of topoisomerase II, a key enzyme in DNA replication.

Antitubercular Activity

Recent research has focused on the synthesis of novel 1,5-naphthyridin-2(1H)-one based compounds with enhanced antitubercular activity. These compounds have shown promising results in vitro against Mycobacterium tuberculosis, showcasing their potential as therapeutic agents for tuberculosis treatment .

Synthetic Applications

Building Blocks for Synthesis

this compound serves as a versatile building block in organic synthesis. Its bromine substituent allows for various nucleophilic substitutions, facilitating the formation of more complex structures. This property is particularly valuable in creating libraries of compounds for drug discovery .

Functionalization Reactions

The compound can undergo several functionalization reactions such as amination and alkylation. For instance, amination of 3-bromo-2-ethoxy-1,5-naphthyridine yields a mixture of amino derivatives that can be further explored for biological activity . Additionally, alkylation reactions can lead to new derivatives with potentially enhanced pharmacological profiles.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The electronic properties of naphthyridine derivatives make them suitable candidates for applications in OLEDs. Their ability to act as electron transport materials is being explored to enhance the efficiency and stability of OLED devices . The incorporation of this compound into polymer matrices has shown promise in improving device performance.

Sensors and Semiconductors

Naphthyridine compounds are also being investigated for use in sensor technology due to their electrochemical properties. They can be utilized as sensing materials for detecting various analytes through changes in conductivity or fluorescence . Their potential application in semiconductor technology is also under exploration.

Data Tables

Here is a summary table highlighting key findings related to the applications of this compound:

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Plasmodium species |

| Anticancer drugs | Cytotoxicity against HL-60 and HeLa cells | |

| Antitubercular agents | Promising activity against M. tuberculosis | |

| Synthetic Applications | Building blocks for drug synthesis | Versatile nucleophilic substitution reactions |

| Functionalization reactions | Amination and alkylation yielding new derivatives | |

| Material Science | OLEDs | Enhanced efficiency as electron transport materials |

| Sensors | Effective sensing materials for various analytes |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of naphthyridine derivatives derived from this compound. The results indicated that specific modifications led to increased cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics .

Case Study 2: Synthesis of Antitubercular Compounds

Another research project focused on synthesizing novel triazole hybrids based on this compound. The synthesized compounds were tested for their antitubercular activity and showed significant inhibition against M. tuberculosis, highlighting their potential as new therapeutic agents .

Propiedades

IUPAC Name |

3-bromo-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLOOTZBCRCOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=O)N2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704542 | |

| Record name | 3-Bromo-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859986-64-4 | |

| Record name | 3-Bromo-1,5-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.